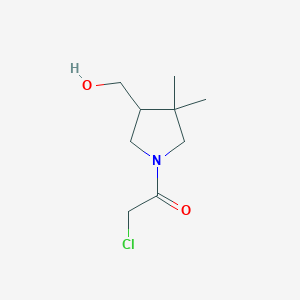
2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Vue d'ensemble
Description
2-Cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, more commonly known as ETPA, is a versatile and powerful reagent used for a variety of organic synthesis reactions. It is a multi-functional reagent that can be used for a wide range of applications, from simple transformations to complex multi-step syntheses. ETPA is a nitrogen-containing heterocyclic compound with a unique structure that makes it particularly useful for a variety of synthetic transformations.
Applications De Recherche Scientifique
Antitumor Evaluation
2-Cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide and its derivatives have been explored for their potential in antitumor applications. These compounds have shown significant inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The simplicity and efficiency of the synthetic procedures for these compounds, coupled with their diverse reactive sites, make them promising candidates for further biological investigations and potential cancer therapies (Shams et al., 2010).
Molecular Imprinted Polymer Applications
The compound has been used in the synthesis of molecular imprinted polymers (MIPs). These polymers, featuring 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide derivatives, have been studied for their structural properties and potential applications, such as in paper sheet production. The study also evaluated these polymers for antimicrobial activities and explored molecular docking studies (Fahim & Abu-El Magd, 2021).
Synthesis of Heterocyclic Compounds
The reactivity of 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide has been leveraged in the synthesis of various heterocyclic compounds, such as pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives. These compounds have potential applications in different fields, including pharmaceuticals and materials science (Dawood et al., 2011).
Insecticidal Properties
Research has explored the use of 2-cyano-N-(tetrahydro-2H-thiopyran-4-yl)acetamide as a precursor for synthesizing compounds with insecticidal properties. These studies have evaluated the effectiveness of the synthesized compounds against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Applications
The compound has been studied for its role in synthesizing dyes and dye precursors with significant antimicrobial activity. This research highlights the potential of these compounds in textile finishing and dyeing processes, where antimicrobial properties are desirable (Shams et al., 2011).
Propriétés
IUPAC Name |
2-cyano-N-ethyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAGIBSOQYPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1490276.png)
